2-((4-Oxo-3-phenyl-3,4-dihydro-2-quinazolinyl)thio)-N-phenylacetamide
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Overview
Description
2-((4-Oxo-3-phenyl-3,4-dihydro-2-quinazolinyl)thio)-N-phenylacetamide is a complex organic compound with a molecular formula of C23H19N3O2S. It is known for its unique structure, which includes a quinazolinone core, a thioether linkage, and a phenylacetamide group. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties .
Preparation Methods
The synthesis of 2-((4-Oxo-3-phenyl-3,4-dihydro-2-quinazolinyl)thio)-N-phenylacetamide typically involves multiple stepsThe reaction conditions often require the use of specific reagents and catalysts to ensure the desired product is obtained with high purity and yield .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure consistency and efficiency .
Chemical Reactions Analysis
2-((4-Oxo-3-phenyl-3,4-dihydro-2-quinazolinyl)thio)-N-phenylacetamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional oxygen-containing functional groups, potentially altering the compound’s properties.
Reduction: This reaction can remove oxygen-containing functional groups, leading to different derivatives.
Substitution: This reaction can replace one functional group with another, allowing for the creation of a wide range of analogs.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-((4-Oxo-3-phenyl-3,4-dihydro-2-quinazolinyl)thio)-N-phenylacetamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: It is used in the development of new materials and as a precursor for various industrial chemicals
Mechanism of Action
The mechanism of action of 2-((4-Oxo-3-phenyl-3,4-dihydro-2-quinazolinyl)thio)-N-phenylacetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through pathways that involve binding to these targets, leading to changes in cellular functions .
Comparison with Similar Compounds
2-((4-Oxo-3-phenyl-3,4-dihydro-2-quinazolinyl)thio)-N-phenylacetamide can be compared with other similar compounds, such as:
- N-(2-Methylphenyl)-2-((4-Oxo-3-phenyl-3,4-dihydro-2-quinazolinyl)thio)acetamide
- 2-[(4-Oxo-3-phenyl-3,4-dihydro-2-quinazolinyl)thio]-N-(1-phenylethyl)acetamide
- 2-[(4-Oxo-3-phenyl-3,4-dihydro-2-quinazolinyl)sulfanyl]-N-[4-(trifluoromethoxy)phenyl]acetamide
These compounds share structural similarities but differ in their specific functional groups, leading to variations in their chemical and biological properties .
Properties
Molecular Formula |
C22H17N3O2S |
---|---|
Molecular Weight |
387.5 g/mol |
IUPAC Name |
2-(4-oxo-3-phenylquinazolin-2-yl)sulfanyl-N-phenylacetamide |
InChI |
InChI=1S/C22H17N3O2S/c26-20(23-16-9-3-1-4-10-16)15-28-22-24-19-14-8-7-13-18(19)21(27)25(22)17-11-5-2-6-12-17/h1-14H,15H2,(H,23,26) |
InChI Key |
LACRJPDHAYXRHH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)CSC2=NC3=CC=CC=C3C(=O)N2C4=CC=CC=C4 |
Origin of Product |
United States |
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